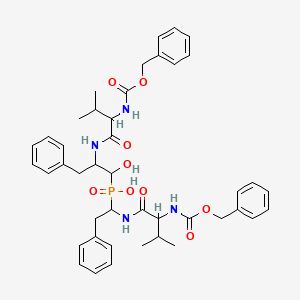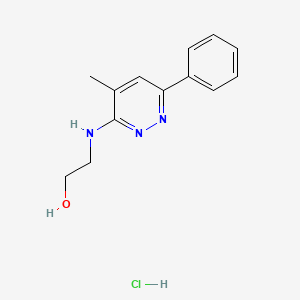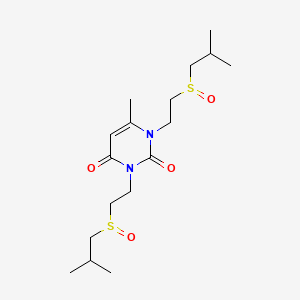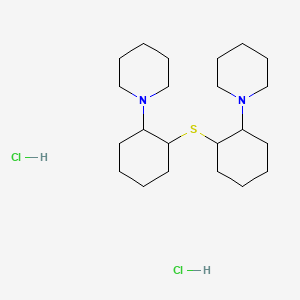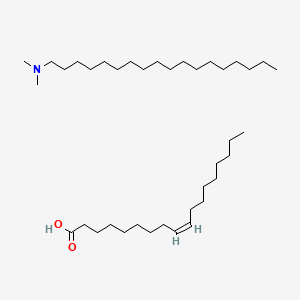
Dimethylstearylamine oleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylstearylamine oleate is a chemical compound that combines the properties of dimethylstearylamine and oleic acid. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification and stabilization.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylstearylamine oleate can be synthesized through a reaction between dimethylstearylamine and oleic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethylstearylamine oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions, usually under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Dimethylstearylamine oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
作用機序
The mechanism of action of dimethylstearylamine oleate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with the molecular targets by forming micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous environments. This property is particularly useful in formulations requiring the dispersion of insoluble compounds.
類似化合物との比較
Similar Compounds
Dimethylstearylamine: Shares similar surfactant properties but lacks the oleate component, which enhances emulsification.
Oleic Acid: A fatty acid with emulsifying properties but does not possess the surfactant characteristics of dimethylstearylamine oleate.
Stearylamine: Similar in structure but lacks the dimethyl groups, affecting its surfactant properties.
Uniqueness
This compound is unique due to its combination of dimethylstearylamine and oleic acid, which provides enhanced surfactant and emulsifying properties. This makes it particularly effective in applications requiring both properties, such as in the formulation of stable emulsions and dispersions.
特性
CAS番号 |
70069-12-4 |
|---|---|
分子式 |
C38H77NO2 |
分子量 |
580.0 g/mol |
IUPAC名 |
N,N-dimethyloctadecan-1-amine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C20H43N.C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-20H2,1-3H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChIキー |
ISXUPALXMVVLSU-SVMKZPJVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


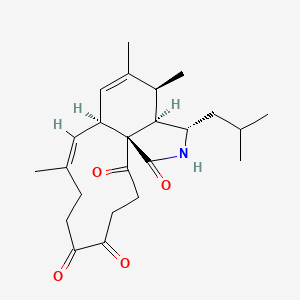
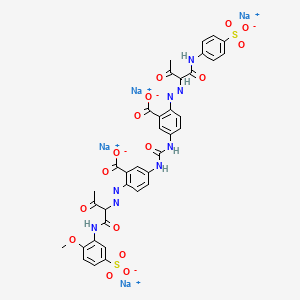
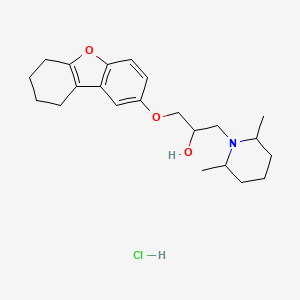
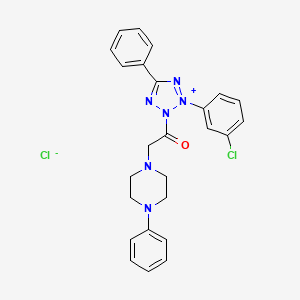
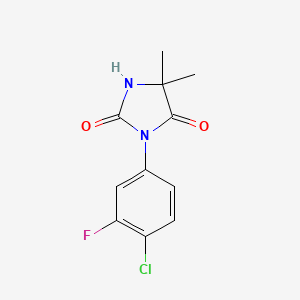
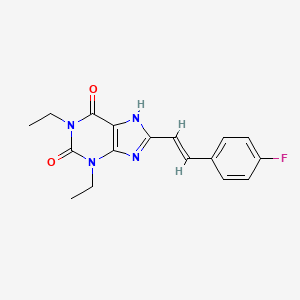
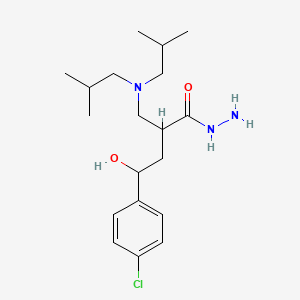

![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
